molecular formula C21H17NO2S B14336453 1-Benzylsulfonyl-1a,9b-dihydrophenanthro(9,10-b)azirine CAS No. 106686-67-3

1-Benzylsulfonyl-1a,9b-dihydrophenanthro(9,10-b)azirine

Cat. No.: B14336453
CAS No.: 106686-67-3
M. Wt: 347.4 g/mol
InChI Key: ITJOKKLWPNWBPQ-CBQGHPETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylsulfonyl-1a,9b-dihydrophenanthro(9,10-b)azirine is a chemical compound with the molecular formula C21H17NO2S and a molecular weight of 347.43 . This compound is known for its unique structure, which includes a benzylsulfonyl group attached to a dihydrophenanthroazirine core.

Preparation Methods

The synthesis of 1-Benzylsulfonyl-1a,9b-dihydrophenanthro(9,10-b)azirine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the phenanthroazirine core, followed by the introduction of the benzylsulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1-Benzylsulfonyl-1a,9b-dihydrophenanthro(9,10-b)azirine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction

Properties

CAS No.

106686-67-3

Molecular Formula

C21H17NO2S

Molecular Weight

347.4 g/mol

IUPAC Name

(1aR,9bS)-1-benzylsulfonyl-1a,9b-dihydrophenanthro[9,10-b]azirine

InChI

InChI=1S/C21H17NO2S/c23-25(24,14-15-8-2-1-3-9-15)22-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21(20)22/h1-13,20-21H,14H2/t20-,21+,22?

InChI Key

ITJOKKLWPNWBPQ-CBQGHPETSA-N

Isomeric SMILES

C1=CC=C(C=C1)CS(=O)(=O)N2[C@@H]3[C@H]2C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)N2C3C2C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.